6-Amino-1,4-oxathiepane4,4-dioxide
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Overview
Description
6-Amino-1,4-oxathiepane4,4-dioxide is a heterocyclic compound containing sulfur and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1,4-oxathiepane4,4-dioxide typically involves multicomponent reactions. One common method includes the reaction between malononitrile, elemental sulfur, and three-membered heterocyclic compounds . This route is efficient and straightforward, providing good yields of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1,4-oxathiepane4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino group and other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acetic anhydride, benzoyl chloride, and various electrophiles are employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
6-Amino-1,4-oxathiepane4,4-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-1,4-oxathiepane4,4-dioxide involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. Detailed studies on its mechanism of action are limited, but it is known to interact with sulfur and oxygen-containing enzymes .
Comparison with Similar Compounds
1,4-Oxathiane: Similar in structure but lacks the amino group.
1,4-Thiazine: Contains a nitrogen atom in place of the oxygen atom in the ring.
1,4-Oxathiin: Another sulfur and oxygen-containing heterocycle with different substitution patterns
Uniqueness: 6-Amino-1,4-oxathiepane4,4-dioxide is unique due to the presence of both an amino group and a sulfone group in its structure. This combination imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H11NO3S |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
4,4-dioxo-1,4-oxathiepan-6-amine |
InChI |
InChI=1S/C5H11NO3S/c6-5-3-9-1-2-10(7,8)4-5/h5H,1-4,6H2 |
InChI Key |
LRMUUPUXGJKJSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC(CO1)N |
Origin of Product |
United States |
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